

# An In-depth Technical Guide to 6-Aminobenzo[d]thiazol-2(3H)-one

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## Compound of Interest

Compound Name: 6-Aminobenzo[d]thiazol-2(3H)-one

Cat. No.: B1276385

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This guide provides a comprehensive overview of **6-Aminobenzo[d]thiazol-2(3H)-one**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals involved in drug development and related fields.

## Physicochemical Properties

**6-Aminobenzo[d]thiazol-2(3H)-one** is a stable organic compound. Its key quantitative data are summarized below.

| Property          | Value   | References |
|-------------------|---|------------|
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> OS | [1][2]     |
| Molecular Weight  | 166.20 g/mol                                    | [1][2]     |
| CAS Number        | 56354-98-4                                      | [1]        |
| Melting Point     | 221-222 °C                                      | [2]        |
| Density           | 1.473 g/cm <sup>3</sup>                         | [2]        |

## Applications in Research and Development

**6-Aminobenzo[d]thiazol-2(3H)-one** serves as a crucial intermediate in the synthesis of various functional molecules. It is utilized in the creation of fluorescent dyes and optical

brighteners.[2] In the pharmaceutical sector, its structural scaffold is employed in developing compounds aimed at treating neurological disorders, attributed to its potential to cross the blood-brain barrier.[2] Furthermore, it is a building block for novel agrochemicals.[2] The broader class of 2-aminobenzothiazole derivatives exhibits a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4]

## Experimental Protocols

The following sections detail methodologies relevant to the synthesis, characterization, and biological evaluation of aminobenzothiazole derivatives.

### Synthesis of 2-Aminobenzothiazole Derivatives

A general method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aminobenzoate with potassium thiocyanate in the presence of bromine.[5][6]

- Materials: Substituted methyl aminobenzoate, potassium thiocyanate (KSCN), glacial acetic acid, bromine (Br<sub>2</sub>), 25% aqueous ammonia solution, methanol.
- Procedure:
  - Dissolve methyl 4-aminobenzoate (1 equivalent) and KSCN (4 equivalents) in glacial acetic acid. Stir the solution at room temperature for 45 minutes.[6]
  - Cool the reaction mixture to 10 °C.
  - Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise. The solution will turn into a yellow suspension.[6]
  - Stir the mixture at room temperature overnight.[6]
  - Neutralize the reaction mixture to a pH of 8 with a 25% aqueous ammonia solution.[6]
  - Filter the resulting precipitate, wash thoroughly with water, and dry.
  - Suspend the solid in methanol, heat, filter, and dry to obtain the purified product.[6]

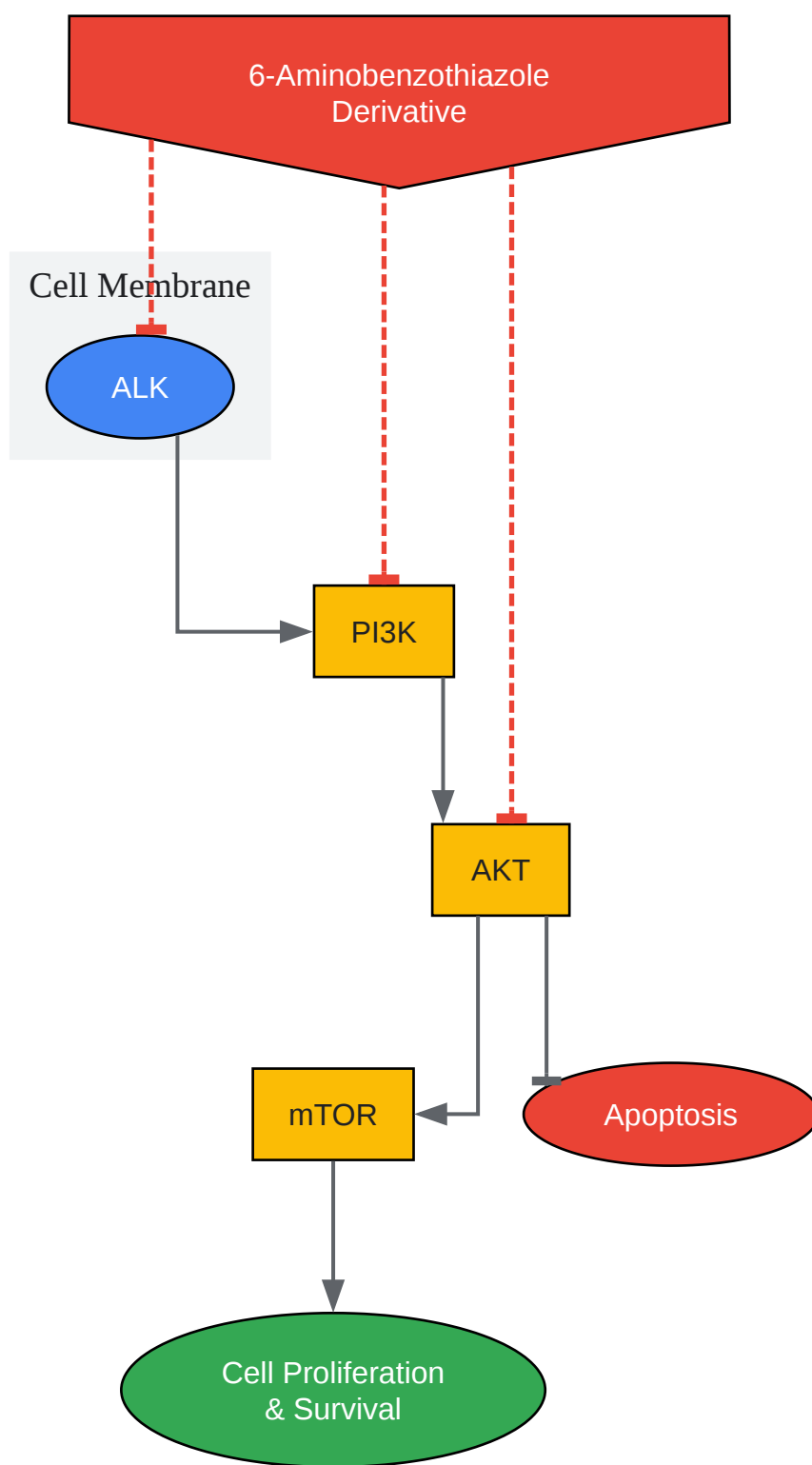
### In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential therapeutic agents.

- Materials: 96-well plates, cancer cell lines (e.g., A549), cell culture medium, 2-aminobenzothiazole derivatives, MTT solution, solubilization solution (e.g., DMSO).
- Procedure:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[\[3\]](#)
  - Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[\[3\]](#)
  - Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.[\[3\]](#)
  - Add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.[\[3\]](#)
  - Incubate the plate at room temperature in the dark for 2 hours.[\[3\]](#)
  - Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[\[3\]](#)

## Biological Activity and Signaling Pathways

Derivatives of the 6-aminobenzo[d]thiazole scaffold have demonstrated significant potential as anticancer agents. For instance, certain 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have shown potent activity against A549 lung cancer cells.[\[7\]](#)[\[8\]](#) Mechanistic studies revealed that these compounds can induce G1 phase cell cycle arrest and promote apoptosis.[\[7\]](#)[\[8\]](#) Notably, their mode of action involves the inhibition of the ALK/PI3K/AKT signaling pathway, a critical pathway in cell proliferation and survival.[\[7\]](#)[\[8\]](#)[\[9\]](#)



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Figure 1: A simplified diagram of the ALK/PI3K/AKT signaling pathway and the inhibitory action of 6-aminobenzothiazole derivatives. The pathway promotes cell proliferation and survival while

inhibiting apoptosis. The derivative compound inhibits key kinases in this pathway.

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